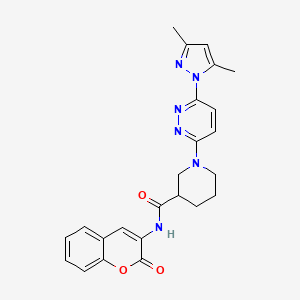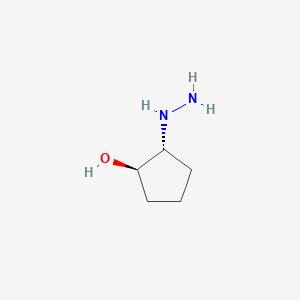
trans-2-Hydrazinocyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-Hydrazinocyclopentanol is an organic compound with the empirical formula C5H12N2O . It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of trans-2-Hydrazinocyclopentanol contains a total of 20 bonds, including 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis and Applications as Chiral Ligands
Optically active trans-2-(N,N‐dialkylamino)cyclopentanols, closely related to trans-2-Hydrazinocyclopentanol, have been synthesized using a chemoenzymatic methodology. These compounds demonstrate high chemical yields and enantiomeric excesses. Their practical application includes the preparation of cyclopentylic analogs of vesamicol and use as ligands in enantioselective reactions, highlighting their significance in stereochemistry and pharmaceutical synthesis (González‐Sabín, Gotor, & Rebolledo, 2006).
Enzymatic Resolution and Stereochemistry
The racemates of trans-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanols, structurally similar to trans-2-Hydrazinocyclopentanol, have been resolved through lipase-catalyzed asymmetric acylation. This process results in high enantioselectivity and the production of enantiopure hydrazino esters and alcohols, important for stereochemical studies and the synthesis of chiral molecules (Forró, Szakonyi, & Fülöp, 1999).
Novel Synthetic Approaches and Applications
Recent developments in synthetic approaches for trans-cyclopentane-1,2-diamine, a compound related to trans-2-Hydrazinocyclopentanol, have renewed interest in using this chiral motif. These advancements facilitate its use in a broad range of applications, including the synthesis of ligands, receptors, and biologically active compounds, showcasing its versatility in chemical synthesis (González‐Sabín, Rebolledo, & Gotor, 2009).
Palladium-Catalyzed Synthesis and Biological Potential
A study on trans-3-Styryl-4-hydrazinocyclopentenes, which includes structures akin to trans-2-Hydrazinocyclopentanol, describes a palladium-catalyzed synthesis method. This approach provides an accessible route to synthetic intermediates with significant biological potential, underscoring its importance in medicinal chemistry (Saranya et al., 2017).
Catalytic Hydrogenation and Stereochemistry
Research on 2-Cyclopentylidenecyclopentanol's hydrogenation to trans-2-cyclopentylcyclopentanol, a process related to trans-2-Hydrazinocyclopentanol, highlights the role of different catalysts in determining product stereochemistry. This work contributes to understanding catalytic processes and stereochemical outcomes in organic synthesis (Mitsui, Senda, & Saito, 1966).
Dinitrogen Activation and Reduction
The trans-Fe(DMeOPrPE)2Cl2 complex study, involving mechanisms similar to those in trans-2-Hydrazinocyclopentanol chemistry, demonstrates the activation and reduction of dinitrogen to produce ammonia and hydrazine. This research is critical in understanding the fixation of dinitrogen and its reduction using hydrogen (Gilbertson, Szymczak, & Tyler, 2005).
Propiedades
IUPAC Name |
(1R,2R)-2-hydrazinylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNLGJQEAPPVNR-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Hydrazinocyclopentanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

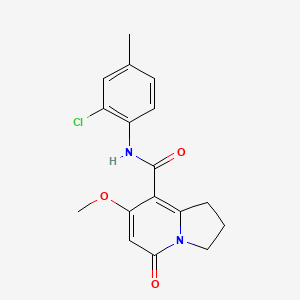


![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)
![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2764524.png)
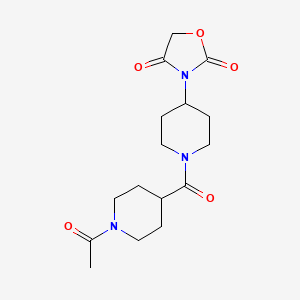
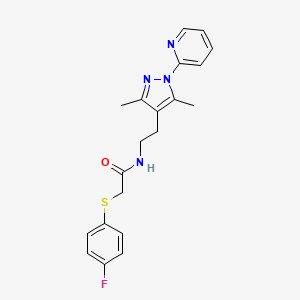
![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)
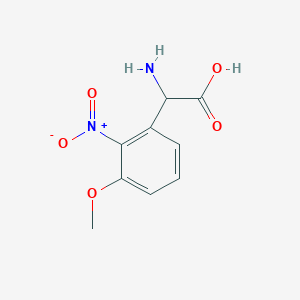

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)
